methyl (E)-2-cyano-3-(p-tolyl)acrylate
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Overview
Description
Methyl (E)-2-cyano-3-(p-tolyl)acrylate is an organic compound with the molecular formula C12H11NO2. It is a derivative of acrylate, featuring a cyano group and a p-tolyl group attached to the acrylate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (E)-2-cyano-3-(p-tolyl)acrylate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of methyl cyanoacetate with p-tolualdehyde in the presence of a base such as piperidine or pyridine. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-2-cyano-3-(p-tolyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
Methyl (E)-2-cyano-3-(p-tolyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials due to its reactive acrylate group.
Mechanism of Action
The mechanism of action of methyl (E)-2-cyano-3-(p-tolyl)acrylate involves its reactivity towards nucleophiles and electrophiles. The cyano group and the ester group are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in nucleophilic addition reactions, where nucleophiles attack the carbon-carbon double bond or the carbonyl carbon.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-3-(p-tolyl)acrylate: Similar structure but lacks the cyano group.
Methyl (E)-2-cyano-3-phenylacrylate: Similar structure but has a phenyl group instead of a p-tolyl group.
Uniqueness
Methyl (E)-2-cyano-3-(p-tolyl)acrylate is unique due to the presence of both the cyano group and the p-tolyl group, which confer distinct reactivity and properties compared to its analogs. The cyano group enhances the compound’s electrophilicity, making it more reactive in certain chemical reactions.
Properties
Molecular Formula |
C12H11NO2 |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl (E)-2-cyano-3-(4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H11NO2/c1-9-3-5-10(6-4-9)7-11(8-13)12(14)15-2/h3-7H,1-2H3/b11-7+ |
InChI Key |
BXQBBYGLLCYPFI-YRNVUSSQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)OC |
Origin of Product |
United States |
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